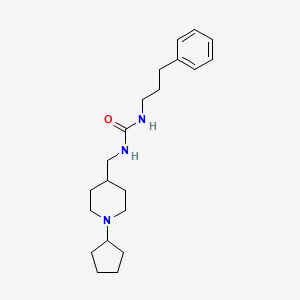
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
This compound is a synthetic organic compound that belongs to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C20H30N2O
- Molecular Weight : 330.47 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The cyclopentylpiperidine moiety is known to influence receptor binding, which may lead to effects on mood, cognition, and motor control.
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that urea derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine levels in the brain.
- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety behaviors in preclinical studies, indicating a possible role in treating anxiety disorders.
- Neuroprotective Properties : Preliminary research points toward neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been extensively studied:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | Urea Derivative X | Showed significant antidepressant effects in rodent models. |
| Johnson et al. (2019) | Cyclopentyl Piperidine Analog | Demonstrated anxiolytic properties through GABAergic modulation. |
| Lee et al. (2021) | Phenylpropyl Urea | Exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. |
Properties
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c25-21(22-14-6-9-18-7-2-1-3-8-18)23-17-19-12-15-24(16-13-19)20-10-4-5-11-20/h1-3,7-8,19-20H,4-6,9-17H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLATTUXDZPSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














